molecular formula C8H10F3N3 B1384298 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 832739-70-5

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1384298
M. Wt: 205.18 g/mol
InChI Key: TXOWANFTXFFOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 832739-70-5 . It has a molecular weight of 205.18 . The compound is a powder and is stored at room temperature .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo pyrimidines via multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile and β-diketones in presence of p-toluenesulphonic acid under solvent-free condition has been reported .


Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidines has been studied. For example, in C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .

Scientific Research Applications

Synthesis and Combinatorial Libraries

The compound 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of combinatorial libraries. Dalinger et al. (2005) achieved the parallel solution-phase synthesis of over 2200 carboxamides based on this compound using a range of methodologies, yielding high-purity final products (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).

Biological Evaluation as Anti-Inflammatory and Antimicrobial Agents

Aggarwal et al. (2014) synthesized a series of derivatives of this compound and evaluated their anti-inflammatory and antimicrobial activities. One derivative showed comparable anti-inflammatory activity to the standard drug Indomethacin (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).

Efficient Synthesis for Biological Interest

Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which are of biological interest. This process involved a novel route that allowed efficient C–C, C–N, and C–S bond formation (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).

Novel Fluorescent Molecule and Agricultural Inhibitor

Wu et al. (2006) found that a derivative of this compound is a novel fluorescent molecule with potential as a fluorophore. Additionally, some derivatives were identified as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, an agricultural pest (Wu, Chen, Li, Zou, Hu, & Yang, 2006).

Photophysical Properties

Stefanello et al. (2022) explored the photophysical properties of a series of derivatives of this compound, finding interesting UV-Vis absorption and fluorescence properties in both solid state and solution (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).

Synthesis for Kinase Inhibitors

Jismy et al. (2020) developed an efficient synthesis of various disubstituted derivatives of this compound, which were used in the design of potent Pim1 kinase inhibitors (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020).

Safety And Hazards

The safety information available indicates that the compound has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 .

Future Directions

Pyrimidine derivatives have been the primary axis of biological activity. Especially heterocycles containing nitrogen atoms are found in many pharmaceuticals. The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 by Bulow and Haas . Over the years, the triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWANFTXFFOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.